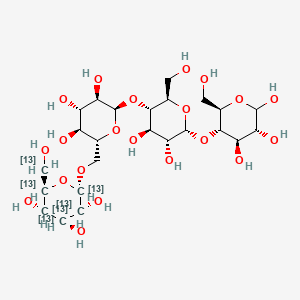
6-Alpha-D-Glucopyranosyl Maltotriose-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Alpha-D-Glucopyranosyl Maltotriose-13C6 is a stable isotope-labeled compound with the molecular formula C18H30O15. It is a carbohydrate derivative used primarily in biochemical research. The compound is labeled with carbon-13 isotopes, making it useful for various analytical and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Alpha-D-Glucopyranosyl Maltotriose-13C6 involves the incorporation of carbon-13 isotopes into the glucose units. The process typically starts with the preparation of labeled glucose, which is then enzymatically or chemically linked to form the maltotriose structure. The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the isotopic label.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using bioreactors. Enzymatic methods are preferred for their specificity and efficiency. The process includes the fermentation of labeled glucose, followed by purification steps to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-Alpha-D-Glucopyranosyl Maltotriose-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired functional group, but often involve catalysts and specific solvents.
Major Products Formed
Oxidation: Formation of glucuronic acid derivatives.
Reduction: Formation of glucitol derivatives.
Substitution: Formation of various functionalized glucose derivatives.
Wissenschaftliche Forschungsanwendungen
6-Alpha-D-Glucopyranosyl Maltotriose-13C6 is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies and to study carbohydrate metabolism.
Biology: Employed in the study of enzyme kinetics and carbohydrate-protein interactions.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the food and beverage industry for quality control and product development.
Wirkmechanismus
The mechanism of action of 6-Alpha-D-Glucopyranosyl Maltotriose-13C6 involves its incorporation into metabolic pathways. The carbon-13 label allows for the tracking of the compound through various biochemical processes. Molecular targets include enzymes involved in carbohydrate metabolism, and pathways such as glycolysis and gluconeogenesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Alpha-D-Glucopyranosyl Maltotriose: The unlabeled version of the compound.
Maltotriose: A trisaccharide composed of three glucose units.
6-Alpha-D-Glucopyranosyl Maltose: A disaccharide with a similar structure.
Uniqueness
6-Alpha-D-Glucopyranosyl Maltotriose-13C6 is unique due to its carbon-13 labeling, which allows for detailed metabolic studies and precise tracking in biochemical research. This isotopic labeling provides a significant advantage over similar unlabeled compounds.
Eigenschaften
Molekularformel |
C24H42O21 |
|---|---|
Molekulargewicht |
672.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-10(29)12(31)17(36)23(43-8)45-20-7(3-27)42-24(18(37)14(20)33)44-19-6(2-26)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15-,16-,17-,18-,19-,20-,21?,22+,23-,24-/m1/s1/i1+1,5+1,9+1,11+1,16+1,22+1 |
InChI-Schlüssel |
FPBCRLIOSBQLHS-NSKDFYODSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[13C@@H]4[13C@@H]([13C@H]([13C@@H]([13C@H](O4)[13CH2]O)O)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


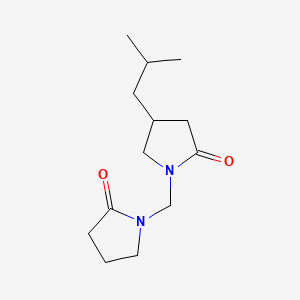
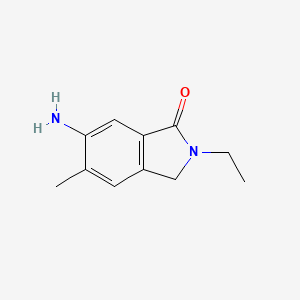



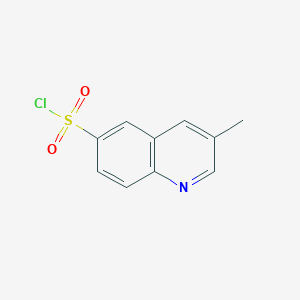
![2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13854108.png)
![(aR)-a-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzeneacetic Acid](/img/structure/B13854115.png)

![[(6R,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13854121.png)

![Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13854134.png)
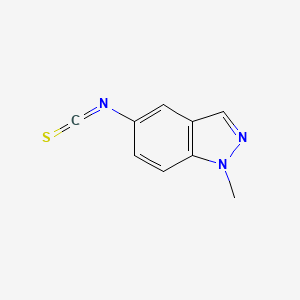
![6-(4-((4-Carboxybutyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13854143.png)
